4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine
Overview
Description
The compound “4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine” is a chemical with the CAS Number: 948557-43-5 . It has a molecular weight of 439.54 . The IUPAC name of the compound is 4-[4-(6-methoxy-2-naphthyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenyl methyl sulfoxide .
Molecular Structure Analysis
The InChI code for the compound is 1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Angiotensin II Antagonism
A study explored a series of compounds, including those with similar structures to 4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1H-Imidazol-4-Yl}pyridine, as potent angiotensin II antagonists. These compounds interact with AT1 receptors and were evaluated for their in vivo effects on blood pressure regulation in rats (Harmat et al., 1995).
Radiolabelling for AT1 Receptor Imaging
Another research utilized derivatives of the chemical, particularly [11C]L-159,884, for the development of radiolabelled nonpeptide angiotensin II antagonists. These compounds were used for imaging AT1 receptors, providing insights into receptor distribution and functioning (Hamill et al., 1996).
Molecular Structure Studies
A study on isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogs, provided insights into molecular configurations and their potential applications in various fields like drug design and crystallography (Swamy et al., 2013).
Potential in Cardiotonic Therapy
Research involving similar imidazole compounds has indicated potential applications in cardiotonic therapy, particularly in the development of drugs with positive inotropic effects for conditions like congestive heart failure (Sircar et al., 1987).
Photophysical Properties in Copper(I) Complexes
A study on Cu(I) complexes with pyridine-imidazole ligands, including those related to this compound, explored their photophysical properties. These findings can be applied in material science and photovoltaic devices (Chen et al., 2019).
Synthesis and Biological Studies of Imidazole Derivatives
A study on the synthesis and characterization of imidazole derivatives, including 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, highlighted their potential pharmaceutical applications due to the biological activities of imidazole rings (Ramanathan, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-[5-(6-methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfonylphenyl)imidazol-4-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-15-24(35(4,32)33)9-10-25(18)28-30-26(19-11-13-29-14-12-19)27(31(28)2)22-6-5-21-17-23(34-3)8-7-20(21)16-22/h5-17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSNJSQTPLXCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC(=C(N2C)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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